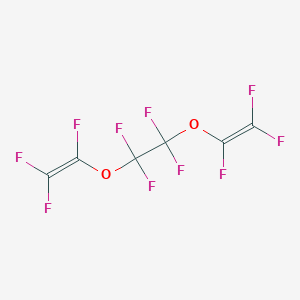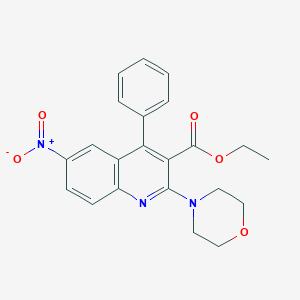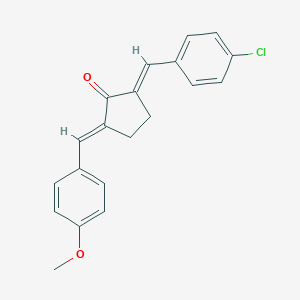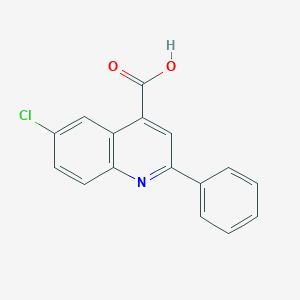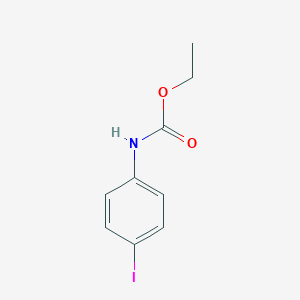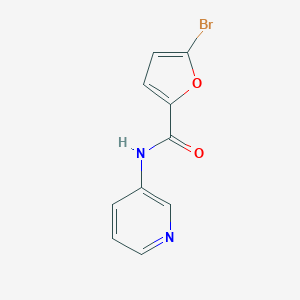
1H-Indole, 5-methoxy-3-(2-nitropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring compound indole, which is known for its diverse biological activities. The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that the compound has anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole, 5-methoxy-3-(2-nitropropyl)- in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1H-Indole, 5-methoxy-3-(2-nitropropyl)-. One direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory disorders. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, 1H-Indole, 5-methoxy-3-(2-nitropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While the compound has shown promising results in various studies, further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been achieved through various methods, including the reaction of 5-methoxyindole with 2-nitro-1-propanol in the presence of a catalyst. Another method involves the reaction of 5-methoxyindole with 2-nitropropane in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
1H-Indole, 5-methoxy-3-(2-nitropropyl)- has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammatory disorders.
Propiedades
Número CAS |
113997-50-5 |
|---|---|
Nombre del producto |
1H-Indole, 5-methoxy-3-(2-nitropropyl)- |
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-methoxy-3-(2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C12H14N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-4,6-8,13H,5H2,1-2H3 |
Clave InChI |
XPMDHLFCZGHQMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Sinónimos |
1-(5-methoxyindol-3-yl)-2-nitropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



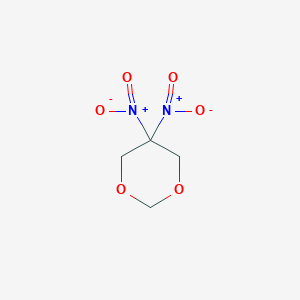
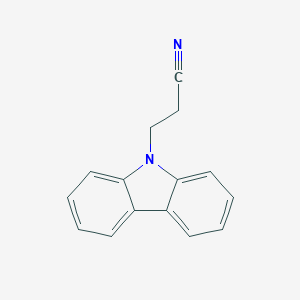

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)

